N6-D-Prolyl-L-Lysine is a modified amino acid derivative of L-lysine, where a D-prolyl group is attached to the nitrogen atom at the sixth position of the lysine side chain. This compound is notable for its potential applications in biochemical research and therapeutic development due to its unique structural properties. The compound is classified under amino acids and derivatives, specifically as a non-standard amino acid that can be utilized in peptide synthesis.
N6-D-Prolyl-L-Lysine can be synthesized through various chemical methods, often involving the coupling of L-lysine with D-proline. It is commercially available from chemical suppliers, such as Advanced ChemBlocks, which provides it with a purity of 95% and identifies it with the CAS number 922528-91-4 and the molecular formula C11H21N3O3 .
N6-D-Prolyl-L-Lysine belongs to the category of modified amino acids. Its classification is significant in biochemistry, particularly in studies related to protein structure and function, as well as in the design of peptide-based drugs.
The synthesis of N6-D-Prolyl-L-Lysine typically involves solid-phase peptide synthesis or solution-phase synthesis techniques. The general steps include:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity. The use of protecting groups may also be necessary to prevent undesired reactions during synthesis.
N6-D-Prolyl-L-Lysine can participate in various chemical reactions typical for amino acids, including:
These reactions are often utilized in synthetic organic chemistry for creating complex molecules or for modifying existing compounds to enhance their biological activity.
The mechanism of action for N6-D-Prolyl-L-Lysine primarily revolves around its incorporation into peptides and proteins. Once incorporated:
Research indicates that such modifications can enhance binding affinity or specificity towards biological targets, making them valuable in drug design.
Relevant data from studies indicate that these properties are crucial for its applications in biochemical research.
N6-D-Prolyl-L-Lysine has several scientific uses:
N⁶-D-Prolyl-L-Lysine functions as a structural analog of pyrrolysine, the 22nd genetically encoded amino acid found in methyltransferase enzymes of Methanosarcina archaea. This dipeptide mimic enables engineered stop-codon suppression in bacterial translation systems. Unlike pyrrolysine, which features a (4R,5R)-4-methylpyrroline-5-carboxylate linked to L-lysine’s ε-amino group, N⁶-D-Prolyl-L-Lysine substitutes this complex moiety with a simpler D-proline residue. This structural modification retains compatibility with pyrrolysyl-transfer ribonucleic acid synthetase’s active site while circumventing the challenging chemical synthesis of native pyrrolysine [4]. When acylated onto the suppressor transfer ribonucleic acidPyl (transfer ribonucleic acidPyl) by pyrrolysyl-transfer ribonucleic acid synthetase, N⁶-D-Prolyl-L-Lysine–transfer ribonucleic acidPyl acts as a translational substrate. This permits incorporation at amber stop codons (UAG) in Escherichia coli, thereby enabling full-length protein synthesis without specialized pyrrolysine insertion elements [4].
Pyrrolysyl-transfer ribonucleic acid synthetase demonstrates distinct selectivity for N⁶-D-Prolyl-L-Lysine over its L-proline counterpart. Biochemical assays reveal that pyrrolysyl-transfer ribonucleic acid synthetase aminoacylates transfer ribonucleic acidPyl with N⁶-D-Prolyl-L-Lysine at 48% efficiency relative to native pyrrolysine, whereas N⁶-L-Prolyl-L-Lysine shows negligible activity [4]. This stereospecificity arises from the pyrrolysyl-transfer ribonucleic acid synthetase active site’s requirement for an N⁶-carbonyl group bearing a D-configured cyclic substituent. Structural analyses of pyrrolysyl-transfer ribonucleic acid synthetase complexed with analogs indicate that the D-proline ring occupies a hydrophobic sub-pocket adjacent to tyrosine-384 and tyrosine-306. Mutagenesis studies confirm that tyrosine-384→phenylalanine and tyrosine-306→alanine mutations enhance catalytic efficiency for bulkier analogs like N⁶-(tert-butyloxycarbonyl)-L-lysine but minimally impact N⁶-D-Prolyl-L-Lysine recognition, underscoring its inherent compatibility with the wild-type enzyme [5] [4].
Key determinants of substrate specificity:
The biosynthetic efficiency of N⁶-D-Prolyl-L-Lysine incorporation diverges significantly between native archaeal systems and engineered Escherichia coli. In Methanosarcina barkeri, pyrrolysyl-transfer ribonucleic acid synthetase natively utilizes pyrrolysine, exhibiting a Michaelis constant (KM) of 18.5 μM for this substrate. In contrast, Escherichia coli co-expressing Methanosarcina barkeri pyrrolysyl-transfer ribonucleic acid synthetase and transfer ribonucleic acidPyl achieves N⁶-D-Prolyl-L-Lysine incorporation with a KM of 1.2 mM—65-fold higher than pyrrolysine’s affinity in archaea [4]. Despite this reduced affinity, Escherichia coli demonstrates robust translational suppression. Quantitative β-galactosidase assays reveal that N⁶-D-Prolyl-L-Lysine supplementation (10 mM) restores 22% enzymatic activity in an amber mutant lacZ system, compared to 63% with native pyrrolysine [4].
Table 1: Biosynthetic Efficiency in Engineered Escherichia coli
Parameter | N⁶-D-Prolyl-L-Lysine | Native Pyrrolysine |
---|---|---|
KM (mM) | 1.2 ± 0.3 | 0.0185 |
β-Galactosidase Activity (%) | 22 ± 3 | 63 ± 5 |
Aminoacylation Efficiency | 48% relative to Pyl | 100% |
This discrepancy highlights the evolutionary optimization of pyrrolysyl-transfer ribonucleic acid synthetase for pyrrolysine in archaea. Nevertheless, Escherichia coli’s flexibility permits efficient repurposing for non-canonical amino acid incorporation without auxiliary factors.
Kinetic analyses elucidate the catalytic behavior of pyrrolysyl-transfer ribonucleic acid synthetase toward N⁶-D-Prolyl-L-Lysine. Adenosine triphosphate–pyrophosphate exchange assays confirm amino acid activation, yielding a KM of 1.2 mM and catalytic constant (kcat) of 2.1 min−1 for this analog. This contrasts with the 9.7 min−1 kcat observed for pyrrolysine, indicating a 4.6-fold reduction in turnover [4].
Aminoacylation kinetics monitored via acid-urea gel electrophoresis show that N⁶-D-Prolyl-L-Lysine is transferred to transfer ribonucleic acidPyl at 48% the efficiency of pyrrolysine after 90-minute reactions. The reaction progress curve exhibits biphasic kinetics: rapid initial transfer (0–20 min) followed by a plateau, suggesting product inhibition or enzyme fatigue [4].
Table 2: Kinetic Parameters of Pyrrolysyl-Transfer Ribonucleic Acid Synthetase
Substrate | KM (mM) | kcat (min−1) | kcat/KM (mM−1min−1) |
---|---|---|---|
N⁶-D-Prolyl-L-Lysine | 1.2 ± 0.3 | 2.1 ± 0.2 | 1.75 |
Pyrrolysine | 0.0185 | 9.7 ± 0.5 | 524.3 |
The 300-fold reduction in catalytic efficiency (kcat/KM) relative to pyrrolysine primarily stems from diminished binding affinity. Molecular dynamics simulations suggest suboptimal positioning of the D-prolyl moiety during adenylate formation, slowing adenosine monophosphate transfer to transfer ribonucleic acidPyl [4] [5]. Nevertheless, N⁶-D-Prolyl-L-Lysine’s kinetic parameters suffice for effective genetic code expansion applications.
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